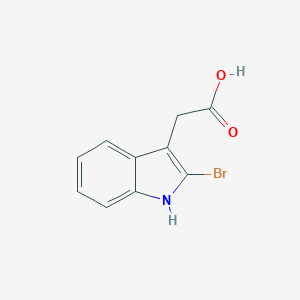
2-(2-Bromo-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-1H-indol-3-yl)acetic acid, also known as BIA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indole-3-acetic acid, which is a naturally occurring plant hormone that regulates various physiological processes. BIA has been found to exhibit several interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-1H-indol-3-yl)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In plant cells, 2-(2-Bromo-1H-indol-3-yl)acetic acid has been shown to activate the auxin signaling pathway, which is involved in regulating plant growth and development. In cancer cells, 2-(2-Bromo-1H-indol-3-yl)acetic acid has been found to inhibit the activity of various enzymes involved in cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(2-Bromo-1H-indol-3-yl)acetic acid has been found to exhibit several interesting biochemical and physiological effects, including its ability to regulate gene expression, modulate protein activity, and interact with cellular membranes. In plant cells, 2-(2-Bromo-1H-indol-3-yl)acetic acid has been shown to upregulate the expression of genes involved in root growth and stress response. In cancer cells, 2-(2-Bromo-1H-indol-3-yl)acetic acid has been found to inhibit the activity of various kinases and phosphatases involved in cell cycle progression, leading to decreased cell proliferation and increased cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Bromo-1H-indol-3-yl)acetic acid has several advantages for use in lab experiments, including its relative ease of synthesis, its stability under various conditions, and its potent biological activity. However, 2-(2-Bromo-1H-indol-3-yl)acetic acid also has some limitations, including its moderate yield in synthesis, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(2-Bromo-1H-indol-3-yl)acetic acid, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in other fields of scientific research. Additionally, the development of novel derivatives of 2-(2-Bromo-1H-indol-3-yl)acetic acid with enhanced biological activity and improved pharmacological properties could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 2-(2-Bromo-1H-indol-3-yl)acetic acid involves several steps, starting with the reaction of indole-3-acetic acid with bromine to form 2-bromoindole-3-acetic acid. This intermediate is then reacted with sodium hydroxide and carbon dioxide to yield 2-(2-Bromo-1H-indol-3-yl)acetic acid. The overall yield of this synthesis method is moderate, but it can be improved with further optimization.
Aplicaciones Científicas De Investigación
2-(2-Bromo-1H-indol-3-yl)acetic acid has been studied for its potential applications in various fields of scientific research, including plant biology, pharmacology, and medicinal chemistry. In plant biology, 2-(2-Bromo-1H-indol-3-yl)acetic acid has been shown to act as a potent growth regulator, stimulating root growth and enhancing plant resistance to abiotic stress. In pharmacology, 2-(2-Bromo-1H-indol-3-yl)acetic acid has been investigated for its potential as an anticancer agent, as it has been found to induce cell cycle arrest and apoptosis in cancer cells. In medicinal chemistry, 2-(2-Bromo-1H-indol-3-yl)acetic acid has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Propiedades
Número CAS |
1912-39-6 |
|---|---|
Nombre del producto |
2-(2-Bromo-1H-indol-3-yl)acetic acid |
Fórmula molecular |
C10H8BrNO2 |
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
2-(2-bromo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14) |
Clave InChI |
LAADSTQETUDBPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



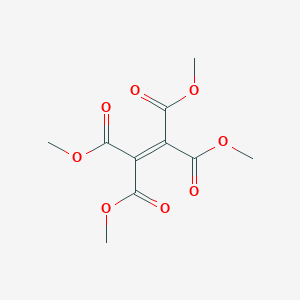
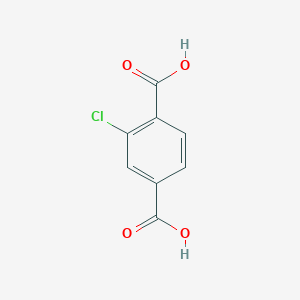
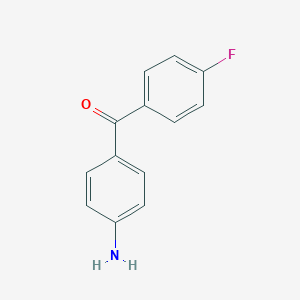
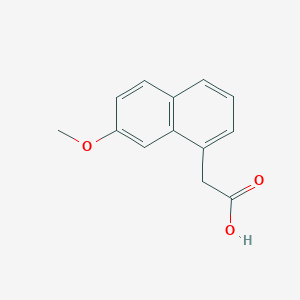
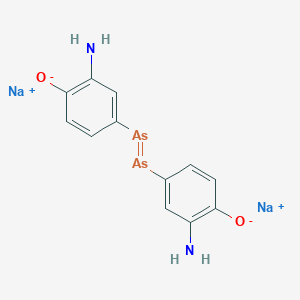

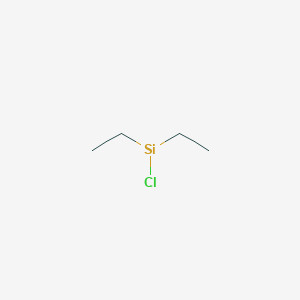
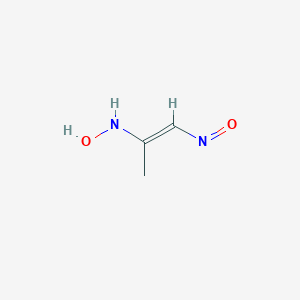
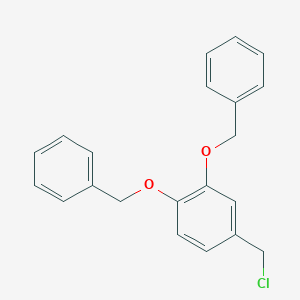
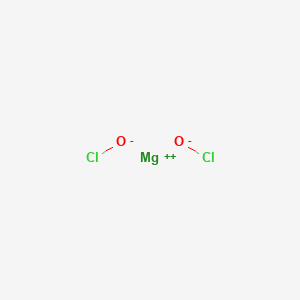
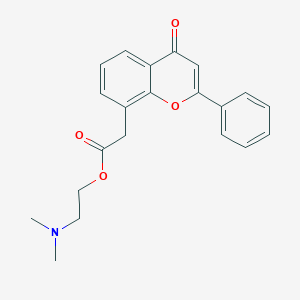
![Benzo[b]thiophene-7-carbaldehyde](/img/structure/B158769.png)

